molecular formula C13H10F3N B12336072 N-phenyl-2-(trifluoromethyl)aniline

N-phenyl-2-(trifluoromethyl)aniline

Cat. No.: B12336072
M. Wt: 237.22 g/mol
InChI Key: GNMXMJLERKORTE-UHFFFAOYSA-N
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Description

N-phenyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(trifluoromethyl)aniline typically involves the introduction of a trifluoromethyl group into an aniline derivative. One common method is the nucleophilic substitution reaction, where a halogenated aniline reacts with a trifluoromethylating agent under specific conditions. For example, the reaction of 2-chloroaniline with trifluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroaniline derivatives, while substitution reactions can produce halogenated anilines.

Scientific Research Applications

N-phenyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-phenyl-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-(trifluoromethyl)aniline is unique due to its specific combination of a phenyl group and a trifluoromethyl group attached to an aniline structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

N-phenyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H10F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,17H

InChI Key

GNMXMJLERKORTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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